molecular formula C5H10ClNO2 B1417868 2-(Cyclopropylamino)acetic acid hydrochloride CAS No. 71922-63-9

2-(Cyclopropylamino)acetic acid hydrochloride

Cat. No.: B1417868
CAS No.: 71922-63-9
M. Wt: 151.59 g/mol
InChI Key: LACZBXBXDSGMGS-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C_6H_9ClNO_2. It is a derivative of cyclopropylamine and acetic acid, and it is commonly used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Synthesis from Cyclopropylamine: The compound can be synthesized by reacting cyclopropylamine with chloroacetic acid in the presence of a suitable base such as sodium hydroxide. The reaction typically takes place in an aqueous medium at a temperature of around 50-70°C.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a similar reaction but with optimized conditions to ensure higher yields and purity. The reaction is carried out in large reactors with continuous monitoring of temperature and pH levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH^-) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Cyclopropylaminoacetic acid, cyclopropylaminoacetic acid derivatives.

  • Reduction: Cyclopropylamine.

  • Substitution: Various substituted cyclopropylaminoacetic acids.

Scientific Research Applications

2-(Cyclopropylamino)acetic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for synthesizing more complex organic compounds.

  • Biology: In studying enzyme mechanisms and biochemical pathways.

  • Medicine: As a potential therapeutic agent in drug development.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

2-(Cyclopropylamino)acetic acid hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • Cyclopropylamine: Lacks the acetic acid moiety.

  • Cyclopropylacetic acid: Lacks the amino group.

  • Cyclopropylaminoethanol: Contains an additional hydroxyl group.

These compounds differ in their reactivity and biological activity, making this compound a valuable compound in various applications.

Properties

IUPAC Name

2-(cyclopropylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACZBXBXDSGMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71922-63-9
Record name Glycine, N-cyclopropyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71922-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Ethyl cyclopropylaminoacetate was stirred in a mixture of concentrated hydrochloric acid and water until the reaction had subsided. The mixture was then heated to reflux for 2 hours. The resulting solution was evaporated to give a white solid which was triturated with acetone and recrystallised from methanol/ethyl acetate to give cyclopropylaminoacetic acid hydrochloride of melting point 189°-191° C. (decomposition).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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